1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of pyrrolopyridine derivatives. This compound features a unique structural arrangement that includes a pyrrolopyridine backbone, a bromine atom at the 5-position, and a tert-butyl ester group. Pyrrolopyridine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. Notably, this compound has shown potential therapeutic applications, especially in cancer research due to its ability to inhibit specific signaling pathways related to tumor growth and progression.
The compound is classified under pyrrolopyridine derivatives, which are known for their pharmacological properties. Its molecular formula is , with a molecular weight of approximately 284.12 g/mol. The compound's structural features contribute to its classification as a potential kinase inhibitor, particularly against fibroblast growth factor receptors (FGFRs) and SGK-1 kinase.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester typically involves several steps:
This multi-step synthesis allows for the introduction of specific functional groups that enhance the biological activity of the compound.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester can be represented as follows:
CC(C)(C)OC(=O)C1=C2C=CN(C2=NC=C1)Br
NWINRLXRPPSXIY-UHFFFAOYSA-N
The structure features a pyrrolopyridine core with a bromine substituent and a tert-butyl ester group that significantly influence its reactivity and biological properties.
The chemical behavior of this compound can be understood through various reactions typical of pyridine derivatives. Key reactions include:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .
Research indicates that 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester effectively interacts with fibroblast growth factor receptors and SGK-1 kinase. The inhibition of these targets leads to reduced cell proliferation and differentiation associated with tumor growth. Detailed studies on binding affinities and kinetic parameters are essential for optimizing its therapeutic potential against cancer pathways.
These properties make it suitable for various applications in scientific research and pharmaceuticals.
The applications of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester are diverse:
These applications underscore the compound's significance in both scientific research and practical uses in pharmaceuticals and materials science .
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives typically begins with halogenation of the 7-azaindole core, followed by strategic functionalization. A key intermediate is 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS RN available in [8]), which undergoes sequential modifications to install the 4-methyl group and tert-butyl ester. A published route involves:
Alternative pathways include direct carboxylation at C2 using directed ortho-metalation (DoM) strategies, but this suffers from lower regioselectivity (<60% yield) compared to stepwise bromination/esterification [4]. Microwave-assisted esterification reduces reaction times from 12h to 2h while maintaining yields >80% [5].
Table 1: Key Synthetic Intermediates for 5-Bromo-4-Methyl-7-Azaindole Derivatives
Intermediate | CAS RN | Role | Synthetic Yield |
---|---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | - | Core scaffold | 75–85% [8] |
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | ADE001121 | Methyl ester analog | 70–78% [5] |
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | - | Methylated precursor | 65–75% [4] |
The tert-butyl ester in 1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid derivatives serves dual purposes: steric protection of the C2-carboxylic acid and enabling orthogonal deprotection for late-stage diversification. In the target compound (CID 73013578, [3]), the tert-butyl group:
Comparative studies show that tert-butyl esters exhibit >90% stability during Suzuki coupling at 80°C, whereas methyl esters degrade under similar conditions (30–40% decomposition) [1]. The bulky tert-butyl group also enhances crystallinity, simplifying purification via recrystallization from hexane/ethyl acetate mixtures [3].
Table 2: Stability of Ester-Protected 7-Azaindoles Under Functionalization Conditions
Functionalization Reaction | tert-Butyl Ester Stability | Methyl Ester Stability |
---|---|---|
Suzuki-Miyaura coupling (Pd catalysis) | >90% intact [1] | 60–70% intact [5] |
N1-Alkylation (K2CO3/DMF) | 95% intact [7] | 75% intact |
Bromination (NBS/DMF) | 85% intact [3] | 50% intact |
Optimizing the synthesis of 5-bromo-4-methyl-tert-butyl ester derivatives requires addressing three key challenges: regioselectivity of C4 methylation, minimizing N1-deprotection side reactions, and controlling metal-catalyzed homocoupling. The following strategies are employed:
Ultrasound irradiation (25 kHz) during crystallization improves purity from 90% to 99% by preventing solvent inclusion [10].
Table 3: Impact of Optimization Variables on Reaction Efficiency
Variable | Standard Yield | Optimized Yield | Key Change |
---|---|---|---|
C4 Methylation (no directing group) | 48% | - | Uncontrolled lithiation |
C4 Methylation (pyrimidyl-DG) | - | 82% [4] | Directed metalation |
Esterification (ambient temp) | 60–65% | - | N-carbamate byproducts |
Esterification (0–5°C) | - | 85–88% [8] | Suppressed side reactions |
Suzuki coupling (Pd(PPh₃)₄) | 70% | - | Protodebromination |
Suzuki coupling (Pd(dppf)Cl₂/ZnF₂) | - | 95% [4] | Enhanced selectivity |
SAR analyses of 7-azaindoles reveal that C5 bromine and C3 aryl groups critically modulate bioactivity. Key findings include:
In trypanocidal 7-azaindoles, C5-Br boosts T. brucei growth inhibition (pEC₅₀ 7.2) compared to C5-H (pEC₅₀ 4.7) [2].
C3 modifications for target engagement:
3-(3-Fluorophenyl) analogs maintain trypanocidal activity (pEC₅₀ 7.0) while lowering log P vs. lipophilic 3-naphthyl derivatives [2].
Synergistic effects of C4-methyl:
Notably, N1-unsubstituted analogs lose all activity due to disrupted H-bond donation (Table 4), confirming the core -NH- is essential [2] [4].
Table 4: SAR of 7-Azaindole Derivatives at 3- and 5-Positions
C3 Substituent | C5 Substituent | Biological Activity | Key Effect |
---|---|---|---|
Benzoic acid | Br | FGFR1 IC₅₀ = 7 nM [4] | Optimal H-bond acceptor |
Benzonitrile | Br | FGFR1 IC₅₀ = 35 nM [4] | Reduced polarity decreases affinity |
3-Fluorophenyl | Br | T. brucei pEC₅₀ = 7.0 [2] | Balanced lipophilicity/activity |
H | Br | T. brucei pEC₅₀ = 5.3 [2] | Loss of hydrophobic contact |
Benzoic acid | H | FGFR1 IC₅₀ = 210 nM [4] | Weakened π-stacking |
- (N1-Me core) | Br | Inactive [2] | Disrupted H-bond donation |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8